molecular formula C18H18N2O4S B3005097 N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide CAS No. 899757-44-9

N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

Cat. No.: B3005097
CAS No.: 899757-44-9
M. Wt: 358.41
InChI Key: XXLJYRYSNRHAMV-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a synthetic organic compound featuring a 2,6-dimethylphenyl group attached to a propanamide backbone and a 1,1,3-trioxo-1,2-benzothiazole moiety. This structure combines aromatic, amide, and sulfonamide-like functionalities, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-6-5-7-13(2)17(12)19-16(21)10-11-20-18(22)14-8-3-4-9-15(14)25(20,23)24/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLJYRYSNRHAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the Propanamide Moiety: The propanamide group can be introduced via an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.

    Introduction of the Dimethylphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogenated precursors, bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or heterocyclic moieties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: It may find applications in the development of new materials, such as polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Enzyme Inhibition: By binding to the active site of an enzyme, the compound can inhibit its activity, leading to downstream effects.

    Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Structural Analogues from the Arab Journal of Pharmaceutical Research (2020)

and describe compounds 7c–7j , which share a propanamide core and aromatic substituents but differ in functional groups. Key comparisons include:

Table 1: Physical and Spectroscopic Properties of Selected Analogues
Compound ID Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
7g N-(2,6-Dimethylphenyl) + sulfanyl-oxadiazol-thiazol C₁₇H₁₉N₅O₂S₂ 389 149–199 NH stretch (IR: ~3250 cm⁻¹), aromatic δ 7.0–8.2 ppm (¹H-NMR)
7c N-(3-Methylphenyl) + sulfanyl-oxadiazol-thiazol C₁₆H₁₇N₅O₂S₂ 375 134–178 Similar NH/aromatic signals; para-methyl shift at δ 2.3 ppm (¹³C-NMR)
7d N-(4-Methylphenyl) + sulfanyl-oxadiazol-thiazol C₁₆H₁₇N₅O₂S₂ 375 134–178 Ortho-methyl absence; increased aromatic symmetry

Key Observations :

  • Thermal Stability : Higher melting points in 7g (149–199°C vs. 134–178°C) suggest enhanced crystallinity or intermolecular interactions due to its symmetrical substitution .
  • Spectroscopic Trends : All analogues show characteristic NH stretches (~3250 cm⁻¹) and aromatic proton signals (δ 7.0–8.2 ppm), but 7g exhibits distinct splitting patterns due to its ortho-dimethyl groups .

Comparison with Agrochemical Analogues

–8 highlights agrochemicals with N-(2,6-dimethylphenyl) groups, such as metalaxyl and benalaxyl , which are fungicides.

Table 2: Functional Group Impact on Bioactivity
Compound Core Structure Key Functional Groups Primary Use
Target Compound Propanamide + benzothiazole 1,1,3-Trioxo-benzothiazole, 2,6-dimethylphenyl Undefined (potential sulfonamide-like activity)
Metalaxyl Methoxyacetyl-DL-alanine Methoxyacetyl, 2,6-dimethylphenyl Fungicide
Benalaxyl Phenylacetyl-DL-alanine Phenylacetyl, 2,6-dimethylphenyl Fungicide

Key Observations :

  • Role of the 2,6-Dimethylphenyl Group : This substituent is critical in agrochemicals for enhancing lipophilicity and target binding, as seen in metalaxyl’s efficacy against oomycetes . The target compound may leverage similar interactions.
  • Functional Group Divergence : Unlike metalaxyl/benalaxyl’s acetyl-alanine cores, the target’s benzothiazole-trioxo group could confer unique reactivity (e.g., sulfonamide-like inhibition or radical scavenging) .

Biological Activity

N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C16H16N2O3S. The compound features a benzothiazole moiety which is known for its pharmacological properties. The synthesis typically involves the reaction of 2,6-dimethylphenylamine with appropriate benzothiazole derivatives under controlled conditions to yield the desired amide product.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show significant activity against various bacteria and fungi. For instance:

CompoundMinimum Inhibitory Concentration (MIC)Target Organisms
Benzothiazole Derivative A50 μg/mLE. coli
Benzothiazole Derivative B25 μg/mLS. aureus
This compoundTBDTBD

These findings suggest that the compound may possess potent antimicrobial activity that warrants further investigation.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been well-documented. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example:

Cell LineIC50 (μM)Compound Tested
MDA-MB-231 (Breast Cancer)6.46This compound
SK-Hep-1 (Liver Cancer)5.84Benzothiazole Derivative C

The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. Compounds have shown promise in attenuating neuronal injury and reducing oxidative stress:

CompoundEffect ObservedModel Used
Compound DReduced ROS levelsIschemia/Reperfusion Injury Model
This compoundTBDTBD

These findings indicate potential applications in treating conditions such as Alzheimer's disease.

Case Studies

A notable study examined the effects of a related benzothiazole derivative on amyloid beta interactions implicated in Alzheimer's disease. The compound demonstrated significant inhibition of amyloid beta-binding alcohol dehydrogenase interactions with an IC50 value significantly lower than previously reported inhibitors .

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